zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate” is a complex organic molecule that likely contains multiple functional groups and chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common reagents might include amino acids, protecting groups like Boc or Fmoc, and coupling agents such as EDC or DCC.
Industrial Production Methods
Industrial production of complex organic molecules often relies on automated peptide synthesizers and large-scale reactors. The process may involve optimization of reaction conditions to maximize yield and purity, as well as purification techniques such as HPLC or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at sulfur or nitrogen atoms.
Reduction: Reduction reactions could be used to modify functional groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify side chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions would depend on the specific functional groups present in the molecule and the conditions used.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with proteins or nucleic acids, or as a potential therapeutic agent.
Medicine
Potential medical applications could include its use as a drug or a diagnostic agent, particularly if it has specific biological activity.
Industry
In industry, the compound might be used in the synthesis of other chemicals, as a catalyst, or in materials science.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific structure and functional groups. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, and could modulate biological pathways through binding or catalysis.
Comparison with Similar Compounds
Similar Compounds
Peptides: Similar in structure due to the presence of peptide bonds.
Thiazoles: Contain the thiazole ring system.
Amino Acids: Share common functional groups like amino and carboxyl groups.
Uniqueness
The uniqueness of the compound would be determined by its specific combination of functional groups, stereochemistry, and potential biological activity.
Properties
Molecular Formula |
C66H101N17O16SZn |
---|---|
Molecular Weight |
1486.1 g/mol |
IUPAC Name |
zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2/t35-,36-,37+,40-,41+,42-,43+,44+,45+,46-,47+,48?,52-,53-,54+;/m0./s1 |
InChI Key |
NKULICGUDKGGRL-UPLSDUKXSA-L |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)[O-])NC(=O)[C@@H](CC(C)C)NC(=O)C2CN=C(S2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.